![molecular formula C17H12N2O B12533020 3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
3-(9H-pyrido[3,4-b]indol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is a compound that belongs to the class of β-carbolines, which are known for their diverse biological activities. This compound features a pyridoindole core structure, which is a common motif in many natural and synthetic alkaloids. The presence of a phenol group adds to its chemical versatility and potential for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives under acidic or basic conditions. For instance, the use of 3-chloroperoxybenzoic acid in chloroform and ethanol can facilitate the formation of the pyridoindole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the formation of the desired product. Techniques such as crystallization and chromatography are used to purify the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(9H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Mo(CO)6 to form hydroxamic acids.
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Mo(CO)6, 3-chloroperoxybenzoic acid.
Reducing Agents: Common reducing agents like sodium borohydride.
Catalysts: Acid catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyridoindoles and hydroxamic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(9H-pyrido[3,4-b]indol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It has been shown to modulate GABA receptors, which play a crucial role in regulating neuronal excitability. Additionally, it can interfere with DNA replication and cell cycle progression, leading to its anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Carboline-1-propanoic acid: Another β-carboline derivative with similar biological activities.
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone:
Uniqueness
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is unique due to its phenol group, which enhances its chemical reactivity and potential for various modifications. This makes it a valuable compound for developing new drugs and materials.
Propriétés
Formule moléculaire |
C17H12N2O |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
3-(9H-pyrido[3,4-b]indol-1-yl)phenol |
InChI |
InChI=1S/C17H12N2O/c20-12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17/h1-10,19-20H |
Clé InChI |
FECICFUYGJYTCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



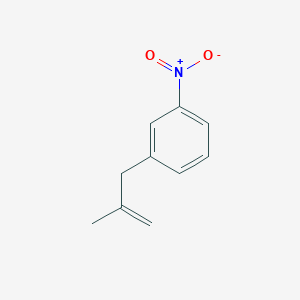
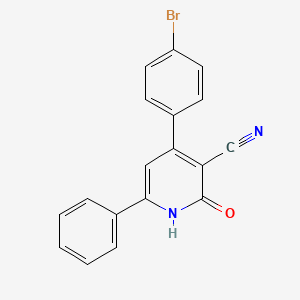
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
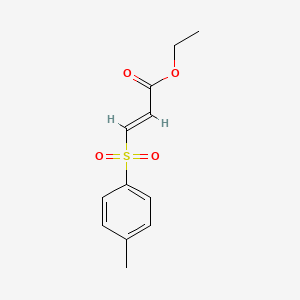
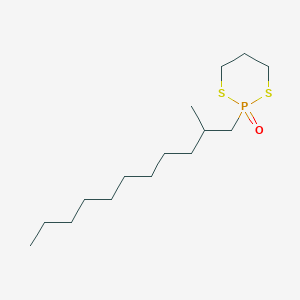
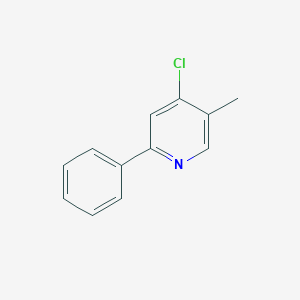
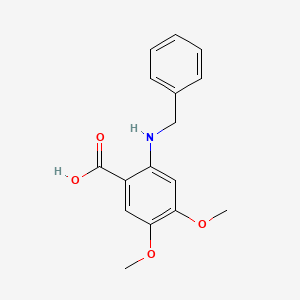


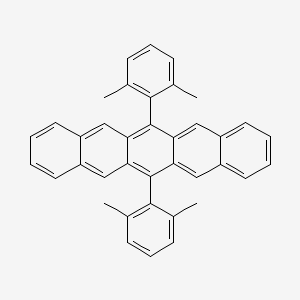
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)

![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
